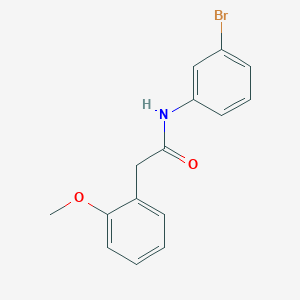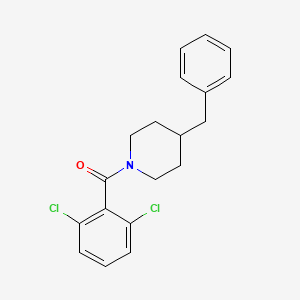![molecular formula C16H15N3OS2 B11178890 N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11178890.png)
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the sources I found. further research may reveal additional details.
- For industrial production, optimization of synthetic methods and scalability would be essential.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without explicit data, I cannot provide precise details.
- Common reagents and conditions used in these reactions would depend on the specific reaction type.
- The major products formed from these reactions would also require experimental confirmation.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Assessing its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its therapeutic potential, including antiviral, antibacterial, or anticancer properties.
Industry: Evaluating its use in materials science, such as organic electronics or sensors.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action is not readily available. Further research would be necessary to uncover molecular targets and pathways involved.
Comparison with Similar Compounds
- While I don’t have direct comparisons, highlighting the uniqueness of this compound would involve assessing its structural features, reactivity, and potential applications.
- Similar compounds might include other thiadiazole derivatives or carboxamides.
Remember that this information is based on available sources, and further research may provide additional insights.
Properties
Molecular Formula |
C16H15N3OS2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15N3OS2/c1-11(12-6-3-2-4-7-12)10-14-18-19-16(22-14)17-15(20)13-8-5-9-21-13/h2-9,11H,10H2,1H3,(H,17,19,20) |
InChI Key |
HOIKOCHZQOGIET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione](/img/structure/B11178809.png)
![N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11178821.png)
![6-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11178837.png)
![2-(2-methoxyphenyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178841.png)
![6',6'-Dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one](/img/structure/B11178845.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11178852.png)
![2-(4-fluorophenyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11178860.png)
![3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11178861.png)
![2,4-dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178872.png)
![9-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11178875.png)

![[2-[(4-iodophenyl)carbamoyl]phenyl] Acetate](/img/structure/B11178895.png)


